N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Overview
Description
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the oxadiazole and pyrazinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide include other azetidine derivatives and oxadiazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(20-8-12-4-2-1-3-5-12)23-10-13(11-23)16-21-15(22-25-16)14-9-18-6-7-19-14/h1-7,9,13H,8,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAZJPSXSAWGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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